Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Novel amyloid inhibitor, acting as a β-sheet destabilizer and a helix bridge maker RS-0406 is a novel beta-sheet breaker, RS-0406 reverses amyloid beta-induced cytotoxicity and impairment of long-term potentiation in vitro. RS-0406 arrests amyloid-beta oligomer-induced behavioural deterioration in vivo.
RRx-001 is an anticancer agent. It inhibits growth in a panel of 12 cancer cell lines (IC50s =1.8-6 μM), an effect that is enhanced in SCC VII cells under hypoxic conditions. RRx-001 increases intracellular levels of reactive oxygen species (ROS) in HT-29 and SCC VII cells in a concentration- and time-dependent manner and induces apoptosis in SCC VII, HL-60, and Daudi cells when used at concentrations of 5, 5, and 4 μM, respectively. RRx-001 (5 mg/kg per day for five days) reduces tumor growth and enhances radiation-induced tumor growth reduction in an SCC VII murine squamous cell carcinoma model. Pre-incubation of red blood cells and hemolysate with RRx-001 (3 mM) increases nitrite-induced nitric oxide (NO) release under hypoxic conditions. RRx-001 (10 mg/kg) also decreases parasitemia and increases survival in a mouse model of P. berghei ANKA infection. RRX-001, also known as ABDNAZ, is a dinitroazetidine derivative with potential radiosensitizing activity. Upon administration, RRx-001 is able to dilate blood vessels, thereby increasing tumor blood flow and thus improving oxygenation to the tumor site. By increasing oxygen levels, these tumor cells may be more susceptible to radiation therapy. Tumor hypoxia is correlated with tumor aggressiveness, metastasis and resistance to radiotherapy.
RS 0481 is a compound that can re-establish the function of certain lymphoid cell populations impaired by the presence of a growing tumor in an animal.
RS-102221 is a drug developed by Hoffmann–La Roche, which was one of the first compounds discovered that acts as a potent and selective antagonist at the serotonin 5-HT2C receptor, with around 100x selectivity over the closely related 5-HT2A and 5-HT2B receptors. It has anxiolytic effects in animal studies, increases the effectiveness of SSRI antidepressants, and shows a complex interaction with cocaine, increasing some effects but decreasing others, reflecting a role for the 5-HT2C receptor in regulation of the dopamine signalling system in the brain.
Selective, high affinity 5-HT2C receptor antagonist (pKi = 8.4). Displays approximately 100-fold selectivity over the 5-HT2A and 5-HT2B subtypes and > 100-fold selectivity over other 5-HT receptors, α- and β-adrenergic and muscarinic ACh receptors. RS 102221 is an antagonist of the serotonin (5-HT) receptor subtype 5-HT2C. It binds to 5-HT2C receptors (Ki = 3.8 nM for the recombinant human receptor) and is selective for 5-HT2C receptors over 5-HT2A and 5-HT2B receptors (Kis = 1,122.02 and 812.83 nM, respectively), as well as a panel of additional neurotransmitter receptors and ion channels (Kis = ≥316.23 nM for all). RS 102221 inhibits 5-HT-induced increases in the extracellular media acidification rate of CHO-K1 cells expressing human 5-HT2C receptors (pA2 = 8.1). It increases food intake and weight gain in rats when administered at a dose of 2 mg/kg. RS 102221 (2 mg/kg) increases the time spent in the light compartment in the light-dark exploration test in mice and reduces prepulse inhibition of the startle reflex when administered at a dose of 1 mg/kg. RS-102221 HCl is a highly potent, selective 5-HT2C receptor antagonist.
RS 100329 HCl is a subtype-selective α1A-adrenoceptor antagonist (pKi = 9.6 for human cloned α1A receptors). RS 100329 HCl displays 126- and 50-fold selectivity over human α1B and α1D receptors respectively.